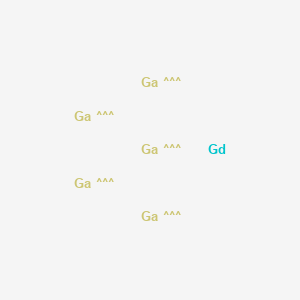![molecular formula C16H32N6O4 B14328288 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea CAS No. 106226-66-8](/img/structure/B14328288.png)
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of morpholine groups, which are known for their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea typically involves the reaction of hexyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexyl isocyanate} + \text{Morpholine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea
- 1-(3,4-Dichloro-phenyl)-3-morpholin-4-yl-urea
- 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one
Uniqueness
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is unique due to its specific structural features, such as the presence of two morpholine groups and a hexyl chain. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
106226-66-8 |
|---|---|
分子式 |
C16H32N6O4 |
分子量 |
372.46 g/mol |
IUPAC名 |
1-morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C16H32N6O4/c23-15(19-21-7-11-25-12-8-21)17-5-3-1-2-4-6-18-16(24)20-22-9-13-26-14-10-22/h1-14H2,(H2,17,19,23)(H2,18,20,24) |
InChIキー |
JJCWQPRLRWVAIL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1NC(=O)NCCCCCCNC(=O)NN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



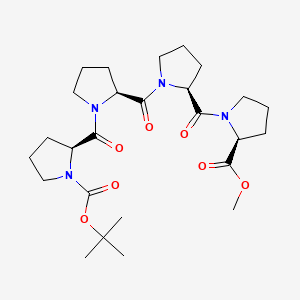
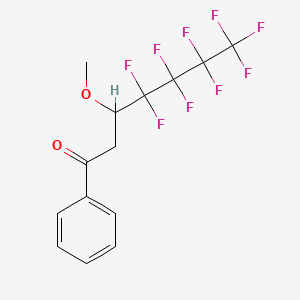
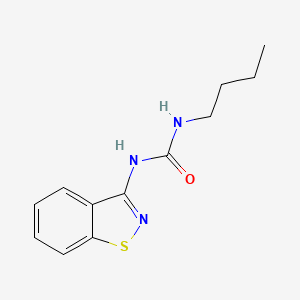

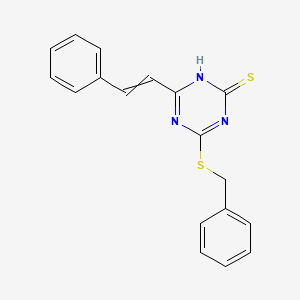
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
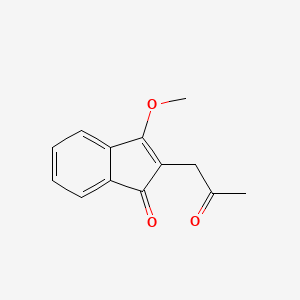
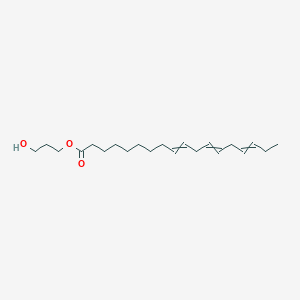
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
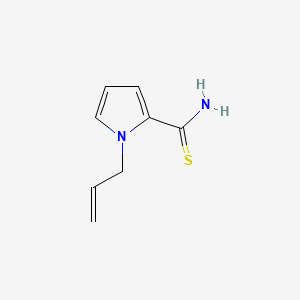
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
